

An In-Depth Technical Review of 3-Fluoro-4-methylphenylacetic Acid

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Compound of Interest

Compound Name: 3-Fluoro-4-methylphenylacetic acid

Cat. No.: B1304800

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylphenylacetic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, featuring a phenylacetic acid scaffold substituted with fluorine and a methyl group, makes it an intriguing candidate for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive review of the available literature on **3-Fluoro-4-methylphenylacetic acid**, focusing on its synthesis, chemical properties, and potential biological activities.

Chemical Properties and Data

A summary of the key chemical and physical properties of **3-Fluoro-4-methylphenylacetic acid** and its isomers is presented below. The data has been compiled from various chemical suppliers and databases.

Property	3-Fluoro-4-methylphenylacetic acid	4-Fluoro-3-methylphenylacetic acid	2-Fluoro-4-methylphenylacetic acid
CAS Number	261951-74-0	1000520-92-2	518070-28-5
Molecular Formula	C ₉ H ₉ FO ₂	C ₉ H ₉ FO ₂	C ₉ H ₉ FO ₂
Molecular Weight	168.17 g/mol	168.17 g/mol	168.17 g/mol
Appearance	Not specified	White to off-white powder	Not specified
Melting Point	Not specified	105-107 °C	Not specified
Boiling Point	Not specified	279.9±25.0 °C (Predicted)	Not specified
Density	Not specified	1.224±0.06 g/cm ³ (Predicted)	Not specified

Synthesis of Phenylacetic Acid Derivatives

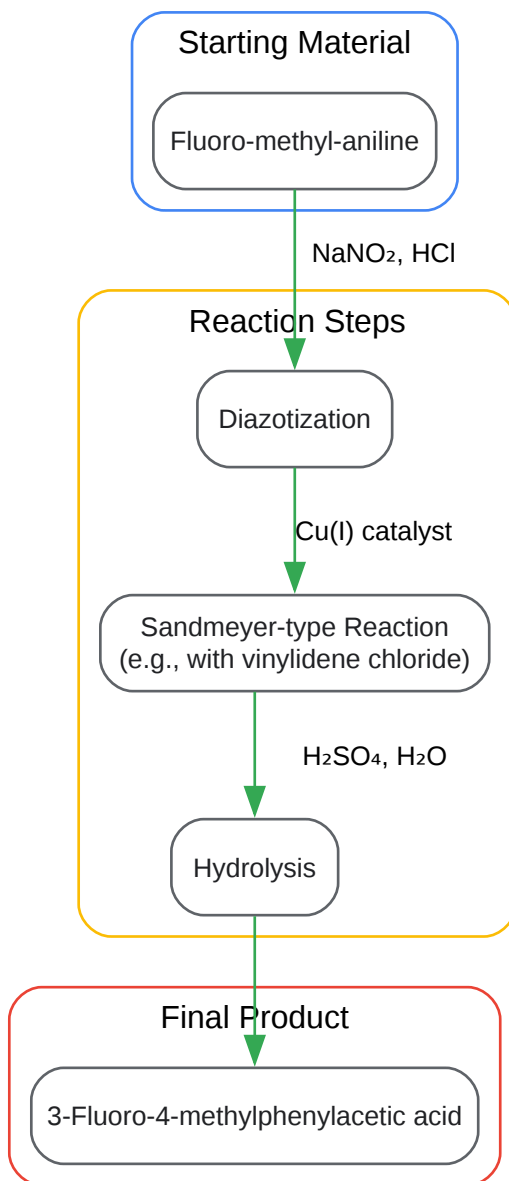
While a specific, detailed experimental protocol for the synthesis of **3-Fluoro-4-methylphenylacetic acid** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of its isomers and other substituted phenylacetic acids. A common strategy involves the hydrolysis of the corresponding phenylacetone nitrile.

A patent describes a general method for preparing fluorophenylacetic acids via a diazotization-addition reaction of a fluoroaniline derivative with vinylidene chloride, followed by hydrolysis. Another potential route, adapted from the synthesis of related compounds, could involve the conversion of a suitable fluorotoluene derivative.

Illustrative Synthetic Pathway (Hypothetical)

The following diagram illustrates a plausible synthetic route to a fluoromethylphenylacetic acid, based on methodologies reported for similar compounds. This serves as a conceptual workflow rather than a validated protocol for the specific target molecule.

Hypothetical Synthesis Workflow



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Caption: Hypothetical workflow for the synthesis of **3-Fluoro-4-methylphenylacetic acid**.

Spectroscopic Data

Detailed spectroscopic data for **3-Fluoro-4-methylphenylacetic acid** is limited in the public domain. However, data for the isomeric 2-(3-fluoro-4-methylphenyl)acetic acid has been reported:

- ^1H NMR (400 MHz, CDCl_3): δ ppm 2.26 (s, 3H), 3.51 (s, 2H), 6.95 (s, 1H), 6.97 (d, $J=3.7$, 2H), 7.15 (t, $J=7.8$, 1H), 8.39 (s, 1H).

This information can be valuable for comparative purposes and for the characterization of the target compound once synthesized. Comprehensive characterization would require ^{13}C NMR, IR, and mass spectrometry to confirm the structure unequivocally.

Potential Biological Activity and Applications

While no specific biological studies on **3-Fluoro-4-methylphenylacetic acid** were identified, the broader class of fluorinated phenylacetic acid derivatives has been investigated for various therapeutic applications. The presence of the fluorine atom is known to enhance pharmacological properties.[\[1\]](#)

Anti-inflammatory Potential

Phenylacetic acid derivatives are structurally related to non-steroidal anti-inflammatory drugs (NSAIDs). Some fluorinated derivatives have been investigated for their anti-inflammatory and analgesic properties.[\[2\]](#) The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[\[3\]\[4\]\[5\]\[6\]\[7\]](#)

The potential anti-inflammatory action of **3-Fluoro-4-methylphenylacetic acid** could be investigated through in vitro assays, such as COX-1 and COX-2 inhibition assays, and in vivo models of inflammation, like the carrageenan-induced paw edema model.[\[8\]](#)

Enzyme Inhibition

The structural motif of **3-Fluoro-4-methylphenylacetic acid** makes it a candidate for screening against various enzyme targets. For instance, some fluorinated aminopterin derivatives have shown potent inhibition of dihydrofolate reductase.[\[9\]](#) The specific substitution pattern of the target molecule could confer selectivity and potency for other enzymes implicated in disease.

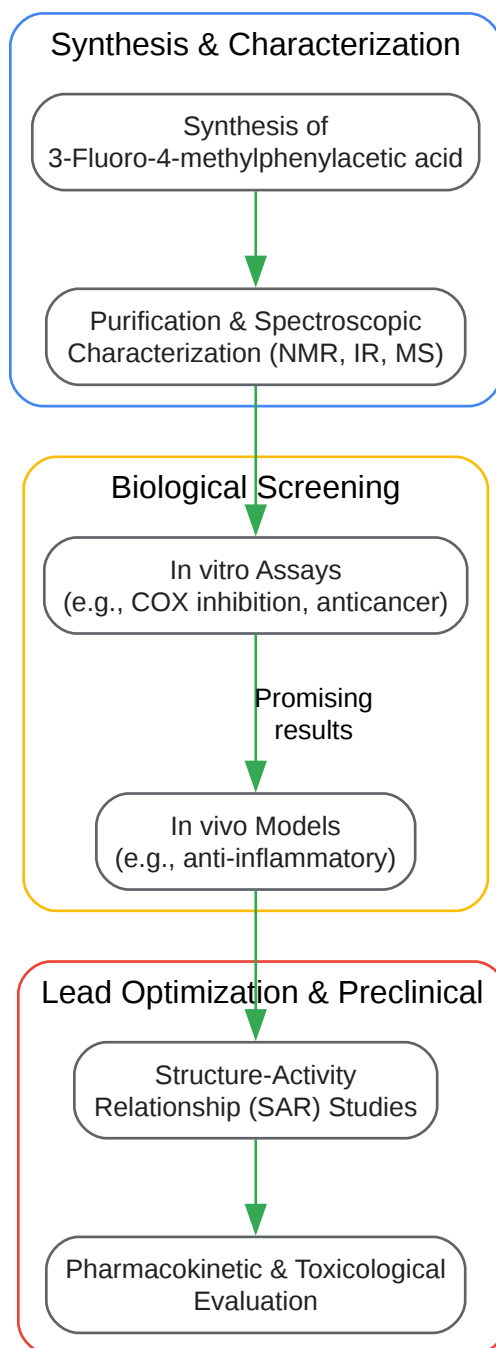
Role in Drug Design

3-Fluoro-4-methylphenylacetic acid can serve as a valuable building block in the synthesis of more complex molecules.[\[1\]](#) Its carboxylic acid functional group allows for straightforward derivatization to amides, esters, and other functionalities, enabling the exploration of structure-

activity relationships in drug discovery programs. Phenylacetamide derivatives, for instance, have been synthesized and evaluated as potential anticancer agents.[10][11]

The logical workflow for exploring the therapeutic potential of this compound is outlined below.

Drug Discovery & Development Workflow



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Caption: A logical workflow for the development of **3-Fluoro-4-methylphenylacetic acid** as a potential therapeutic agent.

Conclusion

3-Fluoro-4-methylphenylacetic acid represents a molecule of interest for medicinal chemists and drug discovery scientists. While detailed experimental data for this specific compound is currently sparse in the publicly available literature, its structural features and the known activities of related fluorinated phenylacetic acids suggest potential for therapeutic applications, particularly in the area of anti-inflammatory agents. Further research is warranted to develop a robust synthetic protocol, fully characterize the compound, and explore its biological activity profile. The information and conceptual frameworks provided in this guide aim to facilitate such future investigations.

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